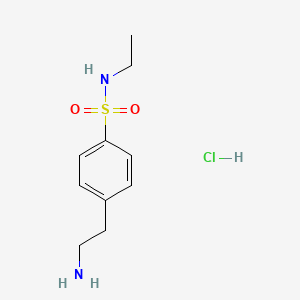

4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride

Overview

Description

AEBSF, or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .

Molecular Structure Analysis

The empirical formula of AEBSF is C8H10FNO2S·HCl . The molecular weight is 239.69 g/mol .Chemical Reactions Analysis

AEBSF is targeted to covalently modify the hydroxyl of serine residues . It causes an additional 183.0354 Da to be added to each modified residue .Physical And Chemical Properties Analysis

AEBSF is a white, crystalline solid. It has a solubility in water of 200 mg/mL .Scientific Research Applications

Sulfonamide as a Functional Group in Drug Design

Sulfonamides, such as 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride, play a crucial role in medicinal chemistry due to their ability to mimic natural substrates in enzymatic reactions, thus acting as competitive inhibitors. These compounds are widely recognized for their role in designing sulfonamide antibacterials, which inhibit tetrahydropteroic acid synthetase, a key enzyme in bacterial folic acid synthesis pathway (Kalgutkar, Jones, & Sawant, 2010).

Antitumor Applications and Enzyme Inhibition

Sulfonamide derivatives have been studied for their potential antitumor properties, specifically through the inhibition of carbonic anhydrase IX, a tumor-associated enzyme. This inhibition suggests a pathway for designing potent antitumor agents, highlighting the relevance of sulfonamide compounds in cancer research (Ilies et al., 2003). Furthermore, sulfonamide derivatives have been synthesized to induce pro-apoptotic effects in cancer cells, indicating their potential in cancer therapy by activating specific cellular pathways (Cumaoğlu et al., 2015).

Environmental Applications and Emerging Pollutant Degradation

Sulfonamide compounds have been examined for their environmental impact, particularly in the degradation of emerging pollutants. Studies have shown that certain bacteria can degrade sulfonamide antibiotics through unique pathways, suggesting the potential of these compounds in bioremediation strategies (Ricken et al., 2013).

Mechanism of Action

Target of Action

The primary target of 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is serine proteases . Serine proteases are a type of protease, a protein that cleaves peptide bonds in other proteins, and play a crucial role in many biological processes, including digestion, immune response, blood coagulation, and cell division .

Mode of Action

This compound acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues in the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This modification leads to the inactivation of the enzyme and the prevention of protein degradation .

Biochemical Pathways

By inhibiting serine proteases, this compound affects several biochemical pathways. These include the digestion pathway, where serine proteases like trypsin and chymotrypsin break down dietary proteins into amino acids, and the blood coagulation pathway, where serine proteases like thrombin play a key role .

Pharmacokinetics

It is known to be water-soluble , which suggests it could be well-absorbed in the body and could have good bioavailability. Its stability in aqueous solutions is better at lower pH values .

Result of Action

The inhibition of serine proteases by this compound can have several molecular and cellular effects. For instance, it can prevent the degradation of proteins during the protein purification process . It can also inhibit the activity of thrombin, thereby affecting blood coagulation .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. Its inhibitory activity can be maintained for up to six months if stored refrigerated at a pH of less than 7 .

Safety and Hazards

Future Directions

AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . This serine protease, located in the Golgi apparatus, is responsible for activating the sterol regulatory element-binding proteins (SREBP). By selectively inhibiting S1P, AEBSF can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .

properties

IUPAC Name |

4-(2-aminoethyl)-N-ethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S.ClH/c1-2-12-15(13,14)10-5-3-9(4-6-10)7-8-11;/h3-6,12H,2,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKXBDHJIUSJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215471-49-0 | |

| Record name | 4-(2-aminoethyl)-N-ethylbenzenesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

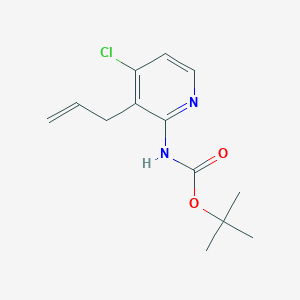

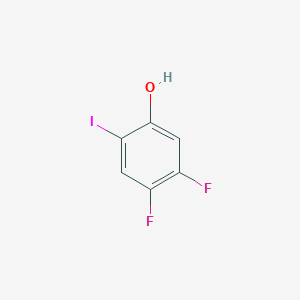

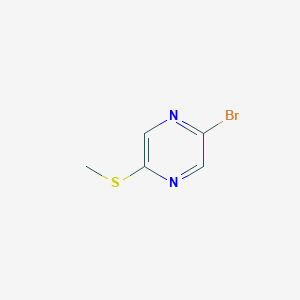

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

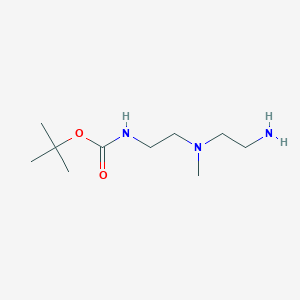

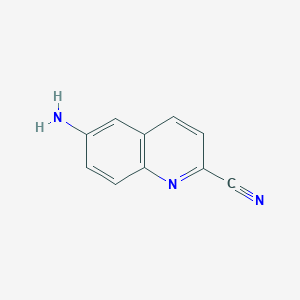

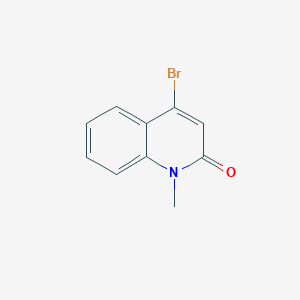

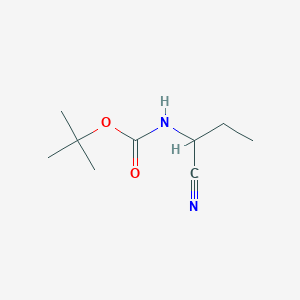

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[3.5]nonane](/img/structure/B1521377.png)

![[2,3'-Bipyridine]-5-carbaldehyde](/img/structure/B1521385.png)